Cas no 923250-22-0 (ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate)

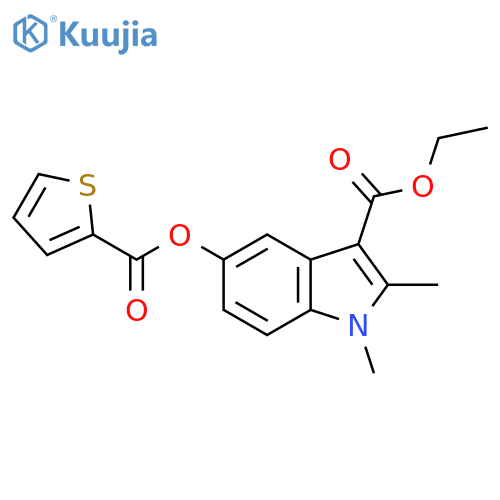

923250-22-0 structure

商品名:ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate

CAS番号:923250-22-0

MF:C18H17NO4S

メガワット:343.39688372612

CID:5556557

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 1,2-dimethyl-5-[(2-thienylcarbonyl)oxy]-1H-indole-3-carboxylate

- ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate

-

- インチ: 1S/C18H17NO4S/c1-4-22-18(21)16-11(2)19(3)14-8-7-12(10-13(14)16)23-17(20)15-6-5-9-24-15/h5-10H,4H2,1-3H3

- InChIKey: QALOARWYTDDTFR-UHFFFAOYSA-N

- ほほえんだ: N1(C)C2=C(C=C(OC(C3SC=CC=3)=O)C=C2)C(C(OCC)=O)=C1C

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3123-0171-5μmol |

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |

923250-22-0 | 90%+ | 5μl |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3123-0171-50mg |

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |

923250-22-0 | 90%+ | 50mg |

$160.0 | 2023-07-05 | |

| Life Chemicals | F3123-0171-4mg |

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |

923250-22-0 | 90%+ | 4mg |

$66.0 | 2023-07-05 | |

| Life Chemicals | F3123-0171-2mg |

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |

923250-22-0 | 90%+ | 2mg |

$59.0 | 2023-07-05 | |

| Life Chemicals | F3123-0171-20μmol |

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |

923250-22-0 | 90%+ | 20μl |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3123-0171-2μmol |

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |

923250-22-0 | 90%+ | 2μl |

$57.0 | 2023-07-05 | |

| Life Chemicals | F3123-0171-3mg |

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |

923250-22-0 | 90%+ | 3mg |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3123-0171-10μmol |

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |

923250-22-0 | 90%+ | 10μl |

$69.0 | 2023-07-05 | |

| Life Chemicals | F3123-0171-25mg |

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |

923250-22-0 | 90%+ | 25mg |

$109.0 | 2023-07-05 | |

| Life Chemicals | F3123-0171-40mg |

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate |

923250-22-0 | 90%+ | 40mg |

$140.0 | 2023-07-05 |

ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate 関連文献

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

923250-22-0 (ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate) 関連製品

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 61389-26-2(Lignoceric Acid-d4)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬